4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Medicinal Chemistry Building Block Synthesis SAR Library Design

Researchers synthesizing thiazole-containing compound libraries encounter variable condensation kinetics when substituting regioisomeric building blocks. 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde (CAS 923819-76-5) provides a defined 4-methoxy-3-thiazole-methoxy substitution pattern for consistent aldehyde reactivity. - Available at ≥95% purity with batch-specific QC (NMR, HPLC, GC) - Matched molecular pair with its 3-methoxy-4-thiazole-methoxy regioisomer (CAS 795290-89-0); identical LogP/TPSA isolates positional effects on target binding - Reactive aldehyde enables Schiff base, Knoevenagel, and hydrazone synthesis for parallel library production

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Cat. No. B15258231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)COC2=C(C=CC(=C2)C=O)OC
InChIInChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-13-5-10(6-15)3-4-12(13)16-2/h3-6,8H,7H2,1-2H3
InChIKeyRQNFUSKNLGLWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Core Characteristics


4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde (CAS 923819-76-5) is a heterocyclic aromatic aldehyde building block with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol . The compound features a benzaldehyde core bearing a methoxy group at the para-position (C-4) and a (2-methyl-1,3-thiazol-4-yl)methoxy substituent at the meta-position (C-3) relative to the aldehyde [1]. Commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors, this compound serves as a research intermediate for further synthetic elaboration rather than a direct bioactive endpoint .

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Analog Substitution Risks


This compound occupies a distinct position within the 2-methylthiazole-benzaldehyde chemical space defined by its specific meta-thiazole-methoxy / para-methoxy substitution pattern. The closest commercially available analogs fall into two categories: regioisomers (e.g., CAS 795290-89-0 with inverted 3-methoxy / 4-thiazole-methoxy positioning) and des-methoxy analogs (e.g., C₁₂H₁₁NO₂S variants lacking the methoxy group entirely, MW 233.29) . While computed global descriptors such as LogP (2.85) and TPSA (48.42 Ų) are identical for the regioisomeric pair, the different positioning of the electron-donating methoxy group relative to the aldehyde electrophile creates distinct local electronic environments at the reactive carbonyl carbon, which can lead to divergent reactivity in condensation-based library synthesis . Systematic substitution of the 4-methoxy-3-substituted benzaldehyde core with a 3-methoxy-4-substituted or des-methoxy variant without re-optimizing reaction conditions risks altered reaction kinetics, different product distributions, and loss of structure-activity relationships in downstream screening cascades [1].

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Differentiation Evidence


Structural Distinction from the Regioisomer

The target compound (CAS 923819-76-5) bears the methoxy group at the para-position (C-4) and the thiazole-methoxy linker at the meta-position (C-3) relative to the aldehyde. Its regioisomer (CAS 795290-89-0) reverses this arrangement, placing methoxy at C-3 and the thiazole-methoxy linker at C-4 . While computed LogP (2.85) and TPSA (48.42 Ų) are identical for both compounds, the distinct connectivity is confirmed by canonical SMILES: O=CC1=CC=C(OC)C(OCC2=CSC(C)=N2)=C1 for the target vs CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC for the regioisomer . This structural difference has consequences for the electronic nature of the aldehyde group and the steric environment around the thiazole-methoxy linker.

Medicinal Chemistry Building Block Synthesis SAR Library Design

Methoxy vs Des-Methoxy Hydrogen Bond Capacity

The target compound possesses 5 hydrogen bond acceptors (H_Acceptors: 5) and 0 hydrogen bond donors (H_Donors: 0), with a rotatable bond count of 5, as computed from its molecular structure . In contrast, the des-methoxy analog 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde (C₁₂H₁₁NO₂S, MW 233.29) contains only 3 hydrogen bond acceptors (the aldehyde oxygen, thiazole nitrogen, and ether oxygen), with correspondingly altered hydrogen-bonding potential . The additional two acceptor sites in the target compound arise from the methoxy oxygen and contribute to a higher topological polar surface area (48.42 Ų vs an estimated lower TPSA for the des-methoxy analog) .

Physicochemical Profiling Drug-likeness Permeability

Lipophilicity and Chromatographic Implications

The calculated LogP for the target compound is 2.85162 . This value places it in a moderate lipophilicity range suitable for both organic synthesis manipulation and potential biological membrane permeation. The regioisomer (CAS 795290-89-0) shares an identical computed LogP of 2.85 , whereas des-methoxy analogs such as 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde (MW 233.29) are expected to exhibit lower LogP values (estimated ~1.8-2.2 based on reduced carbon count and smaller molecular volume) . The 3-bromo-5-methoxy analog (C₁₅H₁₄BrNO₄S, MW 384.2) would be predicted to have a substantially higher LogP (~3.5-4.0) due to the bromine atom [1].

ADME Prediction Chromatography Solubility Profiling

Vendor Batch QC Characterization

Bidepharm supplies this compound at ≥95% purity and provides batch-specific quality control documentation including NMR, HPLC, and GC spectra upon request . Other vendors such as Santa Cruz Biotechnology (sc-352472) also offer the compound with certificates of analysis for lot-specific data . The availability of orthogonal characterization methods (¹H NMR, ¹³C NMR, HPLC purity, and optionally GC) enables users to independently verify both structural identity and purity, which is critical given that the regioisomer (CAS 795290-89-0) shares identical molecular formula, molecular weight, LogP, and TPSA, and could be mistaken for the target compound if identified solely by mass spectrometry or retention time .

Analytical Chemistry Quality Control Reproducibility

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Application Scenarios


Aldehyde Condensation Library Synthesis

The free aldehyde group at the para-position relative to the methoxy substituent serves as a reactive handle for condensation reactions, including Schiff base formation with primary amines, Knoevenagel condensations, and hydrazone synthesis. The para-methoxy group donates electron density into the aromatic ring, activating the aldehyde toward nucleophilic addition while the meta-thiazole-methoxy group provides a distinct steric and electronic environment orthogonal to the reactive center . This regiochemical arrangement allows the compound to serve as a diversity element in parallel library synthesis, where the thiazole ring can engage in additional π-stacking or metal-coordination interactions with biological targets.

Fragment-Based Drug Discovery Screening

With a molecular weight of 263.31 Da, 5 rotatable bonds, and moderate lipophilicity (cLogP 2.85), this compound satisfies the physicochemical criteria for fragment-like chemical space (typically MW < 300, cLogP ≤ 3, ≤ 3 H-bond donors) . Its structural complexity—combining a hydrogen-bond-accepting thiazole heterocycle, a methoxy group, and a reactive aldehyde—makes it a suitable fragment for screening against protein targets where aryl-aldehyde fragments are known to form covalent adducts with catalytic cysteine residues or reversible interactions with the oxyanion hole of serine hydrolases.

Thiazole Heterocyclic Library Synthesis

The 2-methyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds with antimicrobial, anticancer, and anti-inflammatory activities. This benzaldehyde derivative provides a direct entry point for constructing more complex thiazole-containing heterocycles, such as thiazolyl-hydrazones, thiazolyl-chalcones, and fused thiazole-pyrimidine systems, via the reactive aldehyde group [1]. The methoxy substitution pattern (4-methoxy-3-linked) is distinct from the more common 3-methoxy-4-linked variants and may confer differential selectivity profiles in target-based screens.

Methoxy Positional Isomer SPR Probe

Because the target compound and its regioisomer (CAS 795290-89-0) share identical computed LogP, TPSA, and H-bond acceptor/donor counts, they form a matched molecular pair ideally suited for investigating how subtle positional changes in methoxy substitution affect target binding, metabolic stability, or cellular permeability—without confounding differences in bulk physicochemical properties . Researchers can procure both compounds and evaluate them in parallel assays to isolate the effect of regiochemistry on potency and selectivity.

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